molecular formula C15H23NO2 B5470620 N-(3-isopropoxypropyl)-2,5-dimethylbenzamide

N-(3-isopropoxypropyl)-2,5-dimethylbenzamide

Cat. No.: B5470620
M. Wt: 249.35 g/mol
InChI Key: ODBBPKGWXTXHQV-UHFFFAOYSA-N
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Description

“N-(3-isopropoxypropyl)-2,5-dimethylbenzamide” is a chemical compound. Based on its name, it likely contains an amide group (CONH2), a benzene ring (C6H4), and an isopropoxypropyl group (CH(CH3)2OCH2CH2CH2). The “2,5-dimethyl” indicates that there are two methyl groups (CH3) attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-isopropoxypropylamine) with a carboxylic acid (such as 2,5-dimethylbenzoic acid) to form the amide . This is a common method for synthesizing amides.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of an aromatic benzene ring, an amide functional group, and an isopropoxypropyl group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

Amides, like the one in this compound, are generally stable but can be hydrolyzed back into their constituent amines and carboxylic acids under acidic or basic conditions . The benzene ring in the compound is also chemically stable but can undergo electrophilic aromatic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the benzene ring could make the compound relatively nonpolar and lipophilic .

Properties

IUPAC Name

2,5-dimethyl-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)18-9-5-8-16-15(17)14-10-12(3)6-7-13(14)4/h6-7,10-11H,5,8-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBPKGWXTXHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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